2-(2-methoxyphenoxy)propanamide
Description
2-(2-Methoxyphenoxy)propanamide is an organic compound featuring a propanamide backbone substituted with a 2-methoxyphenoxy group at the α-carbon. Its molecular formula is C₁₀H₁₃NO₃, with a molecular weight of 195.21 g/mol. The methoxy group (-OCH₃) at the ortho position of the phenoxy ring enhances its electron-donating properties, influencing solubility, reactivity, and biological interactions.
Properties
IUPAC Name |
2-(2-methoxyphenoxy)propanamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO3/c1-7(10(11)12)14-9-6-4-3-5-8(9)13-2/h3-7H,1-2H3,(H2,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UBHMNJOIIVFKTM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)N)OC1=CC=CC=C1OC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(2-methoxyphenoxy)propanamide typically involves multi-step reactions. One common method starts with the synthesis of 2-(2-methoxyphenoxy)ethanol from guaiacol. This intermediate is then converted to 2-(2-methoxyphenoxy)chloroethane through chlorination. The chloroethane derivative reacts with potassium phthalimide to form N-(O-methoxybenzene oxygen ethyl)-phthalimide, which is subsequently hydrolyzed to yield 2-(2-methoxyphenoxy)ethanol .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for higher yields and cost-effectiveness. The process typically includes steps such as condensation, catalyzed ethynylation, and carbonylation .
Chemical Reactions Analysis
Types of Reactions: 2-(2-Methoxyphenoxy)propanamide undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form corresponding phenolic derivatives.
Reduction: The amide group can be reduced to form amines.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents like halides or nucleophiles under acidic or basic conditions.
Major Products:
Oxidation: Phenolic derivatives.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
2-(2-Methoxyphenoxy)propanamide has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential antibacterial and antifungal activities.
Medicine: Explored for developing new therapeutic agents, particularly anti-inflammatory and antimicrobial drugs.
Industry: Utilized in creating high-performance materials, such as thermosetting resins for military and commercial applications
Mechanism of Action
The mechanism of action of 2-(2-methoxyphenoxy)propanamide involves its interaction with specific molecular targets. For instance, its derivatives have been shown to inhibit bacterial fatty acid biosynthesis by targeting the enoyl-acyl carrier protein reductase enzyme. This inhibition disrupts the bacterial cell membrane synthesis, leading to antibacterial effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues and Substituent Effects
The biological and chemical properties of propanamide derivatives are highly sensitive to substituent variations. Below is a detailed comparison:
Table 1: Structural and Functional Comparison
| Compound Name | Molecular Formula | Key Substituents | Unique Features | Biological Activity (Reported) |
|---|---|---|---|---|
| 2-(2-Methoxyphenoxy)propanamide | C₁₀H₁₃NO₃ | 2-Methoxyphenoxy | High electron density at phenoxy ring; moderate lipophilicity | Potential anti-inflammatory/antimicrobial |
| 2-(2,4-Dimethylphenoxy)propanamide | C₁₁H₁₅NO₂ | 2,4-Dimethylphenoxy | Increased steric hindrance; reduced solubility in polar solvents | Not well-documented; structural studies only |
| 2-((2-Methoxyphenyl)amino)propanamide | C₁₀H₁₄N₂O₂ | 2-Methoxyphenylamino | Amine linkage enhances hydrogen-bonding capacity | GABA uptake inhibition (hypothesized) |
| 2-(2-Methoxyphenoxy)-N-[3-(4-methylphenyl)-1,2-oxazol-5-yl]propanamide | C₁₉H₂₀N₂O₄ | 4-Methylphenyl-oxazole | Extended π-conjugation; improved membrane permeability | Anticancer activity (in vitro models) |
| 2-((2-Methoxybenzyl)(methyl)amino)propanamide | C₁₂H₁₈N₂O₂ | Methoxybenzyl-methylamino | Dual functional groups (methoxy + amine) for multi-target interactions | Kinase inhibition (e.g., cancer pathways) |
Research Findings and Limitations
- Antimicrobial Potential: this compound shows moderate inhibition against E. coli and S. aureus in preliminary assays, though activity is weaker than sulfonamide derivatives .
- Synthetic Challenges: The methoxyphenoxy group complicates regioselective synthesis, requiring optimized coupling agents (e.g., EDC/HOBt) to avoid byproducts .
- Data Gaps : Quantitative structure-activity relationship (QSAR) studies are lacking for this compound, unlike its oxazole- or thiadiazole-containing analogues .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
